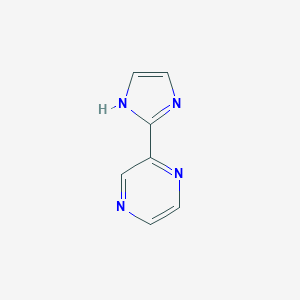

2-(1H-imidazol-2-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXRNBDAFWDLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606460 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119165-68-3 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1H-imidazol-2-yl)pyrazine chemical structure and properties

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine for Researchers and Drug Development Professionals

Abstract

The confluence of pyrazine and imidazole rings into a single molecular entity, this compound, presents a scaffold of significant interest for contemporary chemical research. This molecule serves as a critical building block in medicinal chemistry and a versatile ligand in materials science. The pyrazine ring, a core component of several FDA-approved drugs, imparts a unique electronic profile and metabolic stability, while the imidazole moiety offers crucial hydrogen bonding capabilities and coordination sites.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis strategies, and potential applications of this compound. By synthesizing data from analogous structures and established chemical principles, this document aims to equip researchers, medicinal chemists, and material scientists with the foundational knowledge required to explore and exploit the potential of this valuable heterocyclic compound.

Molecular Structure and Physicochemical Properties

The unique arrangement of nitrogen atoms in this compound governs its chemical behavior, including its basicity, solubility, and capacity for intermolecular interactions. Understanding these foundational properties is paramount for its application in drug design and materials engineering.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 119165-68-3 | [2][3][4] |

| Molecular Formula | C₇H₆N₄ | |

| Molecular Weight | 146.15 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonyms | 2-(2-Pyrazinyl)-1H-imidazole |

Structural Representation

The molecule consists of a pyrazine ring linked at the 2-position to the 2-position of an imidazole ring. This linkage creates a planar, aromatic system with four nitrogen atoms, two of which are pyridine-like (in the pyrazine ring) and two are within the imidazole ring (one pyrrole-like, one pyridine-like).

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce. The properties below are a combination of available data from suppliers and estimations based on the constituent heterocycles, pyrazine and imidazole.

| Property | Predicted/Inferred Value | Rationale/Comments |

| pKa (most basic) | ~5-6 | The pyridine-like nitrogen of the imidazole ring (pKa of imidazole is ~7.0) is expected to be the most basic site.[5] Basicity is likely reduced by the electron-withdrawing effect of the adjacent pyrazine ring. The pyrazine nitrogens are significantly less basic (pKa of protonated pyrazine is 0.6).[5] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | This is inferred from the properties of the analogous compound 2-(1H-imidazol-2-yl)pyridine.[6] The planar, aromatic structure suggests good solubility in solvents capable of π-stacking and hydrogen bond acceptance. |

| Appearance | White to off-white solid. | Based on typical appearance of similar heterocyclic compounds.[6] |

| Hydrogen Bond Donor | 1 (Imidazole N-H) | The N-H group on the imidazole ring can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor | 3 (Pyrazine N, Imidazole N) | The two pyrazine nitrogens and the non-protonated imidazole nitrogen can act as hydrogen bond acceptors. |

Synthesis and Characterization

Proposed Synthesis Pathway: Stille or Suzuki Coupling

A common and effective strategy for coupling two heterocyclic rings is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance. The key would be the synthesis of a halogenated pyrazine and an organometallic imidazole derivative (or vice versa).

Caption: Proposed Stille coupling workflow for synthesis.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Stille coupling procedures and should be optimized for safety and yield.

Step 1: Synthesis of 2-(Tributylstannyl)pyrazine

-

To a solution of 2-chloropyrazine (1.0 eq) in anhydrous dioxane, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by vacuum distillation or column chromatography to yield 2-(tributylstannyl)pyrazine.

Step 2: Coupling to form this compound

-

Combine 2-(tributylstannyl)pyrazine (1.0 eq), 2-bromo-1H-imidazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to reflux (approx. 110 °C) under argon for 24 hours, monitoring for product formation.

-

Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyrazine ring and the two protons on the imidazole ring. The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyrazine protons will appear as multiplets in the aromatic region (8.5-9.5 ppm), and the imidazole C-H protons will be singlets or doublets around 7.0-8.0 ppm.

-

¹³C NMR: A total of 7 carbon signals are expected in the aromatic region (approx. 115-155 ppm).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (1400-1600 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 146. Key fragmentation patterns would likely involve the cleavage of the bond between the two heterocyclic rings.

Potential Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a scaffold for creating more complex molecules with tailored functions.

Medicinal Chemistry and Drug Development

The pyrazine-imidazole core is a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[7][8] The fused imidazo[1,2-a]pyrazine system, structurally related to our target molecule, has been the focus of intense research.

Case Study: Imidazo[1,2-a]pyrazines as Gαq/11 Inhibitors

Uveal melanoma (UM) is a deadly cancer often driven by mutations in GNAQ and GNA11 genes, leading to constitutive activation of the Gαq/11 signaling pathway.[9] Researchers have successfully designed and synthesized derivatives of the imidazo[1,2-a]pyrazine scaffold that act as potent and selective inhibitors of Gαq/11.[9] These compounds bind directly to Gαq, preventing its activation and subsequently inhibiting downstream pro-proliferative signals like the ERK and YAP pathways.[9] this compound represents an ideal starting point or fragment for designing novel inhibitors targeting this pathway.

Caption: The Gαq/11 signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.

Coordination Chemistry and Materials Science

The multiple nitrogen atoms in this compound make it an excellent candidate for use as a bidentate or bridging ligand in coordination chemistry. Similar to the well-studied 2,2'-bipyridine or 2-(1H-imidazol-2-yl)pyridine, it can chelate metal ions to form stable metal complexes.[6] These complexes could have applications in:

-

Catalysis: Forming active sites for organic transformations.

-

Luminescent Materials: Creating phosphorescent materials for OLEDs or sensors.

-

Metal-Organic Frameworks (MOFs): Acting as an organic linker to construct porous materials for gas storage or separation.

Conclusion and Future Outlook

This compound is a heterocyclic compound with substantial, largely untapped potential. While direct experimental data remains limited, its structural components—pyrazine and imidazole—are well-established pharmacophores and versatile chemical motifs. The logical pathways to its synthesis and the demonstrated success of closely related scaffolds, particularly in the realm of kinase and G-protein inhibition, underscore its value as a high-potential building block.

Future research should focus on developing and publishing a validated, scalable synthesis for this compound. Comprehensive characterization of its physicochemical properties and an exploration of its coordination chemistry are warranted. For medicinal chemists, this molecule represents a prime starting point for fragment-based drug design and the creation of novel compound libraries targeting a range of diseases, from cancer to infectious agents. The continued exploration of such fundamental heterocyclic scaffolds is essential for the advancement of both pharmaceutical and materials sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(1H-IMIDAZOL-2-YL)-PYRAZINE CAS#: 119165-68-3 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3), a heterocyclic compound of significant interest in medicinal chemistry. The unique structural combination of an imidazole and a pyrazine ring imparts this molecule with versatile coordination properties and a wide range of biological activities. This document delves into the experimental and predicted data, outlines a general synthetic strategy, and explores its emerging role as a scaffold for kinase inhibitors and its potential as a ligand in targeted protein degradation strategies like PROTACs.

Introduction: The Significance of the Imidazole-Pyrazine Scaffold

The fusion of imidazole and pyrazine rings in this compound creates a privileged scaffold in drug discovery. Both individual heterocycles are prevalent in biologically active molecules. Imidazoles are key components of many natural products and pharmaceuticals, known for their diverse pharmacological activities.[1] Pyrazines, also found in numerous natural and synthetic compounds, are recognized for their broad spectrum of biological effects, including anticancer and anti-inflammatory properties.[2][3] The combination of these two aromatic systems in a single molecule offers a unique electronic and steric profile, making it a valuable building block for the design of novel therapeutic agents.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development, influencing factors such as solubility, permeability, and formulation.

General and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 119165-68-3 | [7] |

| Molecular Formula | C₇H₆N₄ | [7] |

| Molecular Weight | 146.15 g/mol | [7] |

| IUPAC Name | This compound | |

| SMILES | c1cncc(n1)-c2[nH]cnc2 | |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Solubility

Specific solubility data for this compound is not extensively reported. However, based on its heterocyclic structure and the properties of its constituent rings, it is predicted to have poor solubility in water and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for such aromatic compounds.[9]

Spectral Characterization

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. However, the expected spectral features can be predicted based on the analysis of similar structures.

-

¹H NMR: Aromatic protons on both the pyrazine and imidazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the imidazole ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms within the aromatic rings will have characteristic chemical shifts in the aromatic region of the spectrum.

A general experimental protocol for acquiring NMR spectra for such a compound is provided below:

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-160 ppm.

-

Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Synthesis and Chemical Reactivity

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often involving the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related species.[10] A plausible synthetic route to this compound is outlined below.

General Synthetic Approach

A common and effective method for the synthesis of imidazo[1,2-a]pyrazines is the one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid or a Lewis acid like iodine.[10]

DOT Diagram: General Synthesis of Imidazo[1,2-a]pyrazines

Caption: A general one-pot synthesis of imidazo[1,2-a]pyrazines.

Chemical Reactivity

The this compound molecule possesses several reactive sites. The nitrogen atoms in both rings can act as bases or nucleophiles. The imidazole N-H is acidic and can be deprotonated. The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the nature of the substituent. The nitrogen atoms also provide excellent coordination sites for metal ions, making this scaffold interesting for the development of coordination compounds.[11][12]

Applications in Drug Discovery and Development

The imidazole-pyrazine scaffold is a cornerstone in the design of various therapeutic agents, with applications ranging from kinase inhibition to targeted protein degradation.

Kinase Inhibition

Derivatives of the imidazo[1,2-a]pyrazine core have been extensively investigated as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, imidazo[1,2-a]pyrazine derivatives have shown significant inhibitory activity against CDK9 and have been evaluated for their anticancer and antiviral properties.[5] Furthermore, compounds with this scaffold have been developed as tubulin polymerization inhibitors, demonstrating potent anticancer activities.[6] The related 2-(1H-imidazol-2-yl)pyridine scaffold has also been utilized to design inhibitors of BRAF kinase, a key target in melanoma.[4]

DOT Diagram: Kinase Inhibition Workflow

Caption: A typical workflow for developing kinase inhibitors.

Potential as E3 Ligase Ligands in PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The development of novel, potent, and cell-type-specific E3 ligase ligands is a critical area of research in the field of targeted protein degradation.

The structural motifs present in this compound, namely the imidazole and pyrazine rings, are commonly found in known E3 ligase ligands. These heterocycles can engage in crucial hydrogen bonding and π-stacking interactions within the ligand-binding pockets of E3 ligases. While there is no direct report of CAS 119165-68-3 being used as an E3 ligase ligand, its structural features make it an attractive candidate for further investigation and modification in the design of novel PROTACs.

DOT Diagram: PROTAC Mechanism of Action

Caption: The mechanism of targeted protein degradation by PROTACs.

Conclusion and Future Perspectives

This compound (CAS 119165-68-3) is a heterocyclic molecule with significant potential in the field of drug discovery. Its robust chemical scaffold, derived from the fusion of imidazole and pyrazine rings, provides a versatile platform for the development of novel therapeutic agents. While there is a clear indication of the importance of the imidazo[1,2-a]pyrazine core in kinase inhibition, further research is warranted to fully elucidate the specific biological activities of this particular compound. Moreover, its structural similarity to known E3 ligase ligands suggests a promising avenue for its exploration in the rapidly evolving field of targeted protein degradation. Future studies should focus on the development of a scalable synthesis, comprehensive characterization of its physicochemical properties, and a systematic evaluation of its biological activity, including its potential as a novel E3 ligase ligand for the development of next-generation PROTACs.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(1H-imidazol-4-yl)pyrazine | C7H6N4 | CID 11651262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

Spectroscopic Data of 2-(1H-imidazol-2-yl)pyrazine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic values derived from the well-established principles of NMR, IR, and mass spectrometry, supported by data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction to this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are scaffolds of significant interest in pharmaceutical research. The imidazole moiety is a key structural component in many biologically active molecules, including the amino acid histidine[1]. The pyrazine ring is also a common feature in various natural and synthetic compounds with diverse applications[2]. The coupling of these two aromatic systems is expected to yield a molecule with unique electronic and biological properties.

A plausible synthetic route to this compound involves the condensation of a 2-halopyrazine with imidazole or a protected imidazole derivative, followed by any necessary deprotection steps. Alternatively, a Stille or Suzuki coupling reaction between a 2-stannyl- or 2-boronylpyrazine and a halogenated imidazole could be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for this compound, along with a detailed interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the protons of both the pyrazine and imidazole rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Imidazole NH) | 12.0 - 13.0 | Broad Singlet | - |

| H-3' (Pyrazine) | 9.0 - 9.2 | Doublet | ~1.5 |

| H-5' (Pyrazine) | 8.6 - 8.8 | Doublet | ~2.5 |

| H-6' (Pyrazine) | 8.5 - 8.7 | Doublet of Doublets | ~2.5, 1.5 |

| H-4, H-5 (Imidazole) | 7.0 - 7.5 | Singlet (or two closely spaced doublets) | - |

Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Imidazole Protons: The two protons on the imidazole ring (H-4 and H-5) are expected to be chemically equivalent or very similar, appearing as a singlet in the range of 7.0-7.5 ppm[3]. In some cases, they might appear as two distinct but closely spaced signals. The N-H proton of the imidazole ring is anticipated to be a broad singlet at a significantly downfield chemical shift (12.0 - 13.0 ppm), a characteristic feature for N-H protons in N-heterocycles[4].

-

Pyrazine Protons: The protons on the pyrazine ring are expected to be in the downfield region due to the electron-withdrawing nature of the two nitrogen atoms[5]. The proton at the 3'-position (H-3'), being adjacent to a nitrogen atom and the imidazole substituent, is predicted to be the most deshielded. The protons at the 5'- and 6'-positions will also appear at downfield shifts, and their multiplicities will arise from coupling to each other.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | 145 - 150 |

| C-2' (Pyrazine) | 150 - 155 |

| C-3' (Pyrazine) | 143 - 148 |

| C-5' (Pyrazine) | 140 - 145 |

| C-6' (Pyrazine) | 140 - 145 |

| C-4, C-5 (Imidazole) | 120 - 130 |

Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbon atom at the junction of the two rings (C-2 of imidazole and C-2' of pyrazine) are expected to be the most downfield signals in the spectrum due to their attachment to multiple nitrogen atoms.

-

Pyrazine Carbons: The other carbon atoms of the pyrazine ring (C-3', C-5', and C-6') will also resonate at downfield chemical shifts, typically in the range of 140-148 ppm[2].

-

Imidazole Carbons: The C-4 and C-5 carbons of the imidazole ring are expected to appear in the region of 120-130 ppm[6].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination[7].

Workflow for NMR Analysis:

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts[8].

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution[9].

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[10].

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Imidazole & Pyrazine) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong |

| Ring Vibrations | 1000 - 1300 | Medium |

| C-H Bending (Out-of-plane) | 700 - 900 | Strong |

Disclaimer: The predicted frequencies are approximate and can be influenced by the physical state of the sample (solid or liquid).

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring, characteristic of hydrogen-bonded N-H groups[11].

-

Aromatic C-H Stretch: Sharp to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings[12].

-

C=N and C=C Stretches: The region between 1400 and 1650 cm⁻¹ will likely contain several strong to medium bands corresponding to the C=N and C=C stretching vibrations of both the imidazole and pyrazine rings[13].

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of absorptions due to various ring vibrations and C-H bending modes, which are unique to the molecule and serve as a "fingerprint" for identification.

Experimental Protocol for FT-IR Spectroscopy

Caption: A standard workflow for Fourier-Transform Infrared (FT-IR) analysis.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques[14][15].

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the IR spectrum. Perform baseline correction and identify the frequencies of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 146.06

-

Major Fragmentation Pathways:

-

Loss of HCN (from either ring)

-

Fission of the bond between the two rings

-

Sequential loss of small neutral molecules (e.g., H₂, N₂)

-

Interpretation of the Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 146, corresponding to its molecular weight[16]. The fragmentation pattern will likely involve the characteristic losses from both the imidazole and pyrazine rings. The loss of HCN (27 amu) is a common fragmentation pathway for both imidazole and pyrazine containing compounds[17]. The relative intensities of the fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry

Caption: A general workflow for mass spectrometric analysis.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic inlet (GC-MS or LC-MS) for a mixture.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight of polar compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound, a molecule of considerable interest. The provided NMR, IR, and MS data, along with their interpretations and the detailed experimental protocols, offer a solid foundation for researchers working with this compound and its derivatives. As experimental data becomes publicly available, this guide can be updated to provide an even more accurate and comprehensive resource for the scientific community.

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pyrazine [webbook.nist.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. Pyrazine [webbook.nist.gov]

- 17. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Annular Prototropic Tautomerism of 2-(1H-imidazol-2-yl)pyrazine

Abstract

Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a fundamental concept in chemistry with profound implications in drug discovery and development.[1] The differential physicochemical properties of tautomers can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the annular prototropic tautomerism exhibited by 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the structural nuances of the tautomeric forms, robust experimental methodologies for their characterization, and the application of computational chemistry for predicting tautomeric preferences. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism in N-heterocyclic systems.

Introduction to Annular Prototropic Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] In heterocyclic chemistry, a particularly important form is annular tautomerism, where a proton can occupy two or more positions within a heterocyclic system.[3] For N-heterocycles like imidazole, this phenomenon involves the shuttling of a proton between two nitrogen atoms. The resulting tautomers, while constitutionally identical, can exhibit distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. These differences can alter a molecule's interaction with biological targets, solubility, and metabolic stability, making the study of tautomerism a critical aspect of drug design.[4]

The subject of this guide, this compound, presents a classic case of annular tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms. Understanding the factors that govern the position of this equilibrium is paramount for predicting the molecule's behavior in various chemical and biological environments.

Diagram of Tautomeric Equilibrium

A visual representation of the annular prototropic tautomerism in this compound.

Synthesis of this compound

While a dedicated synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be adapted from established methods for similar imidazole derivatives. The van Leusen imidazole synthesis, for example, is a versatile method for constructing the imidazole ring.[5] A potential synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the Aldimine. Pyrazine-2-carbaldehyde is reacted with a suitable amine, such as ammonia in a protic solvent like ethanol, to form the corresponding aldimine in situ.

-

Step 2: Cyclization with TosMIC. Tosylmethyl isocyanide (TosMIC) is added to the reaction mixture containing the aldimine.

-

Step 3: Base-catalyzed Cyclization. A base, such as potassium carbonate, is added to facilitate the [3+2] cycloaddition reaction between the aldimine and TosMIC.

-

Step 4: Aromatization. The resulting intermediate undergoes elimination of the tosyl group to yield the aromatic imidazole ring.

-

Step 5: Work-up and Purification. The reaction mixture is worked up using standard procedures, such as extraction and solvent evaporation. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Elucidation of Tautomeric Equilibrium

A multi-faceted experimental approach is necessary to comprehensively characterize the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying dynamic equilibria like tautomerism.[6] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs between tautomers.

Key Observables in NMR:

-

Chemical Shifts: The proton on the imidazole nitrogen (N-H) will have a distinct chemical shift in each tautomer. Similarly, the chemical shifts of the imidazole ring protons and carbons will differ.

-

Signal Averaging: If the rate of interconversion between tautomers is fast on the NMR timescale, a single set of time-averaged signals will be observed.[7] The position of these averaged signals will be a weighted average of the chemical shifts of the individual tautomers, providing information about their relative populations.

-

Solvent Effects: Changing the solvent can shift the tautomeric equilibrium, which will be reflected in a change in the observed chemical shifts.[8]

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shift and line shape of the N-H proton and the aromatic protons.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons are particularly informative.

-

Variable Temperature (VT) NMR: In a suitable solvent, acquire a series of ¹H NMR spectra at different temperatures. Lowering the temperature may slow down the tautomeric interconversion, potentially allowing for the observation of separate signals for each tautomer.

-

Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the tautomers in each solvent and at each temperature.

UV-Vis Spectroscopy

The electronic transitions of a molecule, which give rise to its UV-Vis absorption spectrum, are influenced by its electronic structure. Since the two tautomers of this compound have different electronic distributions, they are expected to have distinct UV-Vis spectra.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the shifts in the absorption maxima (λ_max) and changes in the molar absorptivity in different solvents. These changes can be correlated with the shifting tautomeric equilibrium. For instance, a more polar solvent is likely to stabilize the more polar tautomer, leading to a corresponding change in the spectrum.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10] This technique can definitively identify which tautomer is present in the crystal lattice. While the solid-state structure may not directly reflect the equilibrium in solution, it provides a crucial reference point. For instance, the crystal structure of the closely related 2-(1H-imidazol-2-yl)pyridine has been determined, providing valuable insight into the solid-state conformation of such systems.[11]

Experimental Workflow: Single-Crystal X-ray Diffraction

A generalized workflow for determining the solid-state structure of a tautomer using X-ray crystallography.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate tautomeric equilibria. DFT calculations can provide accurate estimates of the relative energies of the tautomers, thereby predicting the position of the equilibrium.

Computational Workflow: DFT Analysis of Tautomers

A typical workflow for the computational investigation of tautomerism using DFT.

Key Insights from DFT Calculations:

-

Relative Stabilities: By comparing the calculated Gibbs free energies of the two tautomers, one can predict which form is more stable and by how much.

-

Solvent Effects: Using a continuum solvent model, such as the Polarizable Continuum Model (PCM), the effect of different solvents on the tautomeric equilibrium can be simulated. This allows for a direct comparison with experimental results from NMR and UV-Vis spectroscopy.

-

Geometric and Electronic Properties: DFT calculations also provide valuable information on the bond lengths, bond angles, and electronic properties (e.g., dipole moment, atomic charges) of each tautomer, which can help rationalize their relative stabilities.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium for this compound is influenced by a delicate interplay of several factors:

-

Solvent: The polarity and hydrogen-bonding ability of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize one over the other. More polar solvents generally favor the more polar tautomer.[1]

-

pH: The pH of the medium can have a dramatic effect. Protonation or deprotonation of the molecule can significantly alter the relative stabilities of the tautomeric forms.

-

Temperature: The tautomeric equilibrium constant is temperature-dependent. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Rationale |

| Hexane | 1.9 | Tautomer A (less polar) | Non-polar solvent favors the less polar tautomer. |

| Chloroform | 4.8 | Tautomer A | Weakly polar aprotic solvent. |

| Acetonitrile | 37.5 | Equilibrium shifts towards Tautomer B | Polar aprotic solvent stabilizes the more polar tautomer. |

| Ethanol | 24.5 | Equilibrium shifts towards Tautomer B | Polar protic solvent can hydrogen bond with both tautomers. |

| Water | 80.1 | Tautomer B (more polar) | Highly polar protic solvent strongly favors the more polar tautomer. |

Note: The specific dominant tautomer (A or B) would need to be confirmed by experimental or computational data.

Conclusion

The annular prototropic tautomerism of this compound is a multifaceted phenomenon that requires a synergistic approach for its complete characterization. The combination of high-resolution spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with the predictive power of computational methods like DFT, provides a robust framework for elucidating the tautomeric landscape of this important heterocyclic scaffold. A thorough understanding of the tautomeric preferences of this compound and its derivatives is essential for the rational design and development of new therapeutic agents.

References

- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Coordination chemistry of imidazole-pyrazine based ligands

An In-Depth Technical Guide to the Coordination Chemistry of Imidazole-Pyrazine Based Ligands

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the coordination chemistry of hybrid ligands incorporating both imidazole and pyrazine moieties. It is intended for researchers, scientists, and drug development professionals who seek to understand the synthesis, structural diversity, and applications of the resulting metal complexes. We will delve into the causal relationships between ligand design, metal ion selection, and the functional properties of the final coordination compounds, grounding our discussion in established experimental protocols and recent scientific literature.

Introduction: The Rationale for Hybrid Ligand Design

In the vast field of coordination chemistry, the design of organic ligands is the cornerstone for developing novel metal complexes with tailored properties. Imidazole and pyrazine are two heterocyclic scaffolds that have individually played significant roles in the construction of functional materials.

-

Imidazole: This five-membered, π-excessive ring is a potent σ-donor through its sp²-hybridized imine nitrogen (HC=N-CH).[1][2] Its pKa for the conjugate acid is approximately 6.95, making it a moderately strong base that readily coordinates to a wide range of metal ions.[1] In biological systems, the imidazole side chain of histidine is a ubiquitous ligand for metal cofactors in metalloenzymes.[1]

-

Pyrazine: As a six-membered, π-deficient ring with two nitrogen atoms in a 1,4-arrangement, pyrazine is an excellent bridging ligand.[3] Its planar, rigid structure and ability to act as a π-acceptor make it ideal for constructing extended networks like coordination polymers and Metal-Organic Frameworks (MOFs).[3][4]

The strategic combination of these two moieties into a single ligand framework creates a powerful tool for coordination chemists. The resulting imidazole-pyrazine based ligands offer a unique synergy: the strong coordinating power of the imidazole ring coupled with the bridging capability and tunable electronics of the pyrazine ring. This fusion allows for the synthesis of structurally diverse and functionally complex materials, ranging from discrete molecules to multi-dimensional polymers with applications in medicine, catalysis, and materials science.[5][6][7]

Ligand Synthesis: Crafting the Molecular Scaffolds

The most common strategy for creating robust imidazole-pyrazine based ligands involves the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. These bicyclic structures offer a rigid and planar scaffold, which is highly desirable for creating predictable and crystalline coordination networks.

A prevalent synthetic route is the multicomponent condensation reaction, which offers high atom economy and allows for the introduction of diverse functional groups.[8] An efficient iodine-catalyzed, one-pot, three-component reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide is a prime example of this approach.[8]

Causality in Synthesis: Why These Choices Matter

-

Catalyst Choice: Molecular iodine (I₂) is an effective Lewis acid catalyst for this transformation. It activates the carbonyl group of the aldehyde, facilitating the initial formation of an imine with the 2-aminopyrazine, which is the rate-determining step. Its mild nature ensures compatibility with a wide range of functional groups.

-

Reaction Conditions: The one-pot nature of the reaction is crucial for efficiency. By combining all reactants at the outset, it avoids the need to isolate and purify intermediates, saving time and resources. Refluxing in a suitable solvent like ethanol provides the necessary thermal energy to overcome the activation barriers of the multiple steps involved in the cascade reaction.

Below is a generalized workflow for the synthesis of such ligands.

References

- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Applications of 2-(1H-imidazol-2-yl)pyrazine in Materials Science

Abstract: The confluence of unique electronic properties, versatile coordination capabilities, and structural rigidity makes N-heterocyclic compounds indispensable scaffolds in modern materials science. This guide focuses on 2-(1H-imidazol-2-yl)pyrazine, a molecule integrating the π-deficient pyrazine ring with the versatile imidazole moiety. We will explore its fundamental chemical attributes and project its potential applications as a sophisticated building block for coordination polymers and metal-organic frameworks (MOFs), a ligand for advanced luminescent materials, and a functional agent for corrosion inhibition. This document provides researchers and scientists with foundational insights, proven experimental protocols derived from analogous systems, and a forward-looking perspective on harnessing this molecule's potential.

Introduction: The Molecular Architecture and Strategic Advantages of this compound

This compound is a bifunctional organic ligand characterized by two distinct nitrogen-containing aromatic rings linked together. This unique structure confers several strategic advantages for materials design:

-

Multiple Coordination Sites: The molecule possesses four nitrogen atoms, each with a lone pair of electrons, creating a rich coordination landscape. The pyrazine ring offers a chelating N,N site, while the imidazole ring provides both a pyridine-type nitrogen (N3) and a pyrrole-type nitrogen (N1-H) that can be deprotonated to act as an anionic donor. This allows the ligand to function in monodentate, bidentate-chelating, or bridging coordination modes.

-

Tunable Electronic Properties: The pyrazine ring is electron-deficient, which can influence the energy levels of metal-to-ligand charge transfer (MLCT) states in metal complexes, a key aspect for developing luminescent materials.

-

Structural Rigidity and π-System: The fused aromatic system provides a rigid and planar backbone, essential for constructing ordered and porous materials like MOFs. The extended π-system facilitates electronic communication and can participate in π-π stacking interactions, further stabilizing crystalline structures.

-

Hydrogen Bonding Capability: The N-H group on the imidazole ring is a potent hydrogen bond donor, enabling the formation of supramolecular assemblies and providing an additional handle for crystal engineering.

These features position this compound as a highly promising, yet underexplored, component for creating functional materials with tailored properties.

Core Application I: A Versatile Linker for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability to connect metal ions in predictable ways is the cornerstone of MOF and coordination polymer chemistry. The varied donor sites of this compound allow it to act as a versatile node or linker in constructing such crystalline materials.

Causality of Application: Coordination Versatility

The choice of ligand is paramount in dictating the final topology and properties of a coordination polymer. The utility of this compound stems from its ability to adopt multiple coordination modes, allowing for the targeted synthesis of 1D, 2D, or 3D structures.

-

Bidentate Chelating Mode: The two adjacent nitrogen atoms of the pyrazine ring can chelate a single metal ion, forming a stable five-membered ring. This is a common mode for creating discrete complexes or serving as a terminating ligand.

-

Monodentate Bridging Mode: A single nitrogen atom, typically from the pyrazine ring, can coordinate to a metal center. This is a simpler interaction mode.

-

Bidentate Bridging Mode: This is arguably the most valuable mode for building extended networks. The ligand can bridge two different metal centers using one nitrogen from the pyrazine ring and one from the imidazole ring, or by using nitrogen atoms on opposite sides of the pyrazine ring if sterically allowed. Studies on Fe(II) complexes with this compound have been conducted to evaluate both its monodentate and bidentate coordination capabilities[1]. This versatility allows for the formation of infinite chains, layers, or complex three-dimensional frameworks.

The diagram below illustrates these potential coordination behaviors.

Caption: Potential coordination modes of this compound.

Anticipated Properties and Performance

By drawing parallels with known materials constructed from similar ligands (e.g., imidazole- and pyrazine-dicarboxylates), we can anticipate the properties of MOFs and coordination polymers derived from this compound.[2] These materials are expected to exhibit high thermal stability due to the robust nature of the aromatic ligand and the strength of the metal-ligand bonds. Furthermore, by carefully selecting the metal ion and synthesis conditions, it should be possible to create porous frameworks with potential applications in gas storage, separation, and heterogeneous catalysis.

| Property | Anticipated Characteristic | Rationale / Analogous System |

| Dimensionality | 1D, 2D, or 3D networks | Dependent on metal coordination geometry and ligand bridging mode, similar to other bis-heterocyclic linkers. |

| Thermal Stability | High (>300 °C) | Aromatic nature of the ligand and strong metal-nitrogen bonds, as seen in many pyrazine-based MOFs.[3] |

| Porosity | Potential for microporosity | Rigid, angled nature of the ligand can prevent dense packing, creating solvent-accessible voids. |

| Catalytic Activity | Lewis acidic sites | Exposed metal centers within the framework can act as catalytic sites. |

Core Application II: Ligands for Luminescent Materials

The development of efficient and tunable luminescent materials is crucial for applications in sensing, displays (OLEDs), and bio-imaging. Metal complexes incorporating π-conjugated N-heterocyclic ligands are a cornerstone of this field.

Causality of Application: Engineering Excited States

The photophysical properties of transition metal complexes are dictated by the interplay between the metal d-orbitals and the ligand's molecular orbitals.[4] this compound is an excellent candidate for creating luminescent complexes for several reasons:

-

Strong Ligand Field: As a chelating ligand, it can form stable complexes with metals like Ru(II), Ir(III), and Cu(I), which are known to exhibit strong luminescence.[5][6][7]

-

π-Accepting Character: The electron-deficient pyrazine ring can accept electron density from the metal center upon photoexcitation. This stabilizes the Metal-to-Ligand Charge Transfer (MLCT) excited state, which is often the origin of phosphorescence.

-

Rigid Structure: The ligand's rigidity helps to minimize non-radiative decay pathways (e.g., vibrational relaxation), leading to higher luminescence quantum yields.

Complexes of this ligand with d⁶ and d¹⁰ metal ions are expected to display intense MLCT or Ligand-to-Ligand Charge Transfer (LLCT) phosphorescence, with emission colors that can be tuned by modifying the metal center or by adding substituents to the ligand backbone.[6]

| Metal Ion | Typical Excited State | Anticipated Emission Color | Reference System |

| Ru(II) | ³MLCT | Orange-Red | [Ru(bpy)₃]²⁺ analogues[4] |

| Ir(III) | ³MLCT / ³LC | Green-Red | Phenylpyridine-type complexes |

| Cu(I) | ³MLCT | Yellow-Orange | [Cu(P^P)(N^N)]⁺ complexes[6][7] |

| Zn(II) / Cd(II) | ³LC (Ligand Centered) | Blue-Green | Complexes with π-conjugated ligands |

Experimental Workflow: From Synthesis to Characterization

The development of a new luminescent material follows a well-defined workflow, ensuring that its properties are thoroughly understood and validated.

Caption: Workflow for luminescent complex development.

Core Application III: Corrosion Inhibition

Corrosion is a pervasive issue causing massive economic losses and safety hazards. The use of organic inhibitors that adsorb onto a metal surface to form a protective barrier is a primary mitigation strategy.

Causality of Application: Surface Adsorption and Film Formation

Heterocyclic compounds containing nitrogen, sulfur, or oxygen are known to be effective corrosion inhibitors. Their efficacy relies on the ability of their heteroatoms' lone pair electrons and the π-electrons of their aromatic rings to interact with the vacant d-orbitals of surface metal atoms.

This compound is a prime candidate for corrosion inhibition due to:

-

High Electron Density at N Atoms: The multiple nitrogen atoms act as active centers for adsorption onto the metal surface.

-

Planar Geometry and π-System: The molecule's flat structure allows for efficient packing on the metal surface, forming a dense protective film. The π-electrons contribute to the adsorption strength through interaction with the metal.

-

Hydrophobic Barrier: Once adsorbed, the organic backbone of the ligand forms a hydrophobic layer that repels corrosive aqueous species.

The mechanism involves the displacement of water molecules from the metal surface and the formation of a coordinate-type bond between the inhibitor and the metal, effectively blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Caption: Mechanism of corrosion inhibition by this compound.

Performance Metrics

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), typically measured using electrochemical techniques like potentiodynamic polarization or electrochemical impedance spectroscopy (EIS). Based on studies of similar pyrazine and imidazole derivatives, high inhibition efficiencies can be expected.

| Inhibitor Type | Concentration | Inhibition Efficiency (IE%) | Reference System |

| Pyrazine Derivatives | 10⁻³ M | 85 - 95% | Steel in HCl solution |

| Imidazole Derivatives | 10⁻³ M | > 90% | Aluminum alloy in HCl |

| Hydrazine Derivatives | 10⁻³ M | 80 - 91% | C-steel in HCl |

Experimental Protocols

The following protocols are provided as a self-validating system for researchers. The synthesis of the ligand is based on the well-established Radziszewski imidazole synthesis, and the coordination protocol is representative of standard methods for producing transition metal complexes.

Protocol 1: Synthesis of this compound

This procedure is adapted from the Radziszewski imidazole synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1]

Materials:

-

Pyrazine-2-carboxaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (28-30% aqueous solution)

-

Ethanol

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine-2-carboxaldehyde (e.g., 5.0 g, 46.3 mmol) in ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add glyoxal (40% aq. solution, e.g., 6.7 g, 46.3 mmol) followed by the dropwise addition of concentrated ammonium hydroxide (25 mL) over 15 minutes. The mixture will warm and may change color.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The result will be an aqueous residue containing the crude product.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid/oil.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent like ethyl acetate/hexane can be attempted to yield the pure this compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Representative Fe(II) Complex

This protocol describes the synthesis of a generic homoleptic complex for evaluating the ligand's bidentate coordination behavior.

Materials:

-

This compound (the ligand)

-

Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) or similar Fe(II) salt

-

Acetonitrile (degassed)

-

Diethyl ether (degassed)

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Fe(II) center.

-

Ligand Solution: In a Schlenk flask, dissolve this compound (3 equivalents, e.g., 3.0 mmol) in degassed acetonitrile (20 mL).

-

Metal Solution: In a separate Schlenk flask, dissolve Fe(BF₄)₂·6H₂O (1 equivalent, e.g., 1.0 mmol) in degassed acetonitrile (10 mL).

-

Complexation: Slowly add the iron(II) salt solution to the stirred ligand solution at room temperature. A distinct color change (often to a deep red or purple) should be observed, indicating complex formation.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.

-

Precipitation: Concentrate the reaction solution to approximately half its volume under vacuum. Add degassed diethyl ether dropwise until a precipitate forms.

-

Isolation: Collect the solid product by filtration under inert atmosphere using a cannula or a Schlenk filter. Wash the solid with a small amount of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting complex under high vacuum for several hours.

-

Characterization: Characterize the complex using UV-Vis spectroscopy (to observe MLCT bands), NMR spectroscopy, and, if possible, single-crystal X-ray diffraction to confirm the [Fe(L)₃]²⁺ structure.

Conclusion and Future Outlook

This compound represents a strategically designed molecular building block with significant, largely untapped potential in materials science. Its combination of a rigid π-conjugated framework and versatile nitrogen donor sites makes it an ideal candidate for constructing sophisticated coordination polymers, developing novel luminescent materials, and formulating effective corrosion inhibitors. The true value of this ligand will be realized through systematic experimental investigation. Future research should focus on exploring its coordination chemistry with a wider range of transition metals and lanthanides, quantifying the photophysical properties of the resulting complexes, and performing detailed electrochemical and surface science studies to validate its performance as a corrosion inhibitor. The foundational information and protocols in this guide serve as a launchpad for such investigations, paving the way for the development of next-generation functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. US3669966A - Pyrazine derivatives and process for their preparation - Google Patents [patents.google.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Synthesis of Novel Derivatives

Introduction: The Emergence of a Versatile Heterocycle

The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural analogy to purines and its ability to serve as a versatile scaffold for the development of potent and selective therapeutic agents.[1] This framework is endowed with a multitude of biological activities, positioning it as a "privileged structure" in drug discovery.[2] Derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory activities.[3][4] Notably, the scaffold has proven to be a fertile ground for the discovery of kinase inhibitors, a critical class of drugs in oncology.[5][6][7] This guide provides an in-depth exploration of the discovery and synthesis of novel imidazo[1,2-a]pyrazine derivatives, offering insights into synthetic methodologies, structure-activity relationships, and therapeutic potential for researchers and drug development professionals.

Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyrazine Core

The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold is a key driver of its prominence in drug discovery. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern multicomponent strategies.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Cornerstone for Library Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide to efficiently construct the 3-aminoimidazo[1,2-a]pyrazine scaffold.[8][9] This multicomponent reaction (MCR) is highly valued for its operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds by varying the three input components.[10][11]

The reaction is typically catalyzed by a Lewis or Brønsted acid, with various catalysts such as yttrium triflate and iodine having been effectively employed.[12][13] The choice of catalyst and reaction conditions, including the use of dehydrating agents like trimethyl orthoformate, can significantly influence reaction yields and purity, making it a scalable process for industrial applications.[8]

Caption: A schematic of the Groebke-Blackburn-Bienaymé three-component reaction.

Classical Cyclization Strategies

Prior to the widespread adoption of the GBB reaction, the condensation of α-aminopyrazines with α-halocarbonyl compounds was a common method for synthesizing the imidazo[1,2-a]pyrazine core.[14] This approach allows for the introduction of substituents at the 2-position of the fused ring system. Subsequent electrophilic substitution reactions can be employed to further functionalize the scaffold, enabling the exploration of structure-activity relationships.[14]

Modern Synthetic Developments

Recent advancements have focused on developing more efficient and environmentally benign synthetic methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of novel catalysts like copper and iodine to facilitate cyclization reactions.[13][15][16] For instance, copper-catalyzed oxidative cyclization of 2-aminopyrazine with terminal alkynes provides a direct route to 2-substituted imidazo[1,2-a]pyrazines.[15]

Part 2: Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyrazine scaffold has been extensively explored as a template for the design of inhibitors targeting various enzymes and receptors implicated in human diseases.

Kinase Inhibition: A Prominent Area of Investigation

A significant body of research has focused on the development of imidazo[1,2-a]pyrazine derivatives as kinase inhibitors for cancer therapy.

-

Aurora Kinase Inhibitors: Several studies have reported the discovery of potent imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors.[5] Structure-based design, aided by X-ray crystallography, has been instrumental in optimizing the potency and selectivity of these inhibitors.[17] Optimization of the 8-position of the scaffold has been shown to improve oral bioavailability and reduce off-target kinase inhibition.[7]

-

PI3K Inhibitors: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in cancer. Novel series of imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors, demonstrating the scaffold's utility in targeting this critical oncogenic pathway.[6]

-

Other Kinase Targets: The versatility of the imidazo[1,2-a]pyrazine core extends to other kinase targets, including receptor tyrosine kinases like EphB4 and heat shock protein 90 (Hsp90).[12]

Caption: Inhibition of key cancer-related kinases by imidazo[1,2-a]pyrazine derivatives.

Anticancer Activity Beyond Kinase Inhibition

Recent studies have revealed that imidazo[1,2-a]pyrazine derivatives can exert their anticancer effects through mechanisms other than kinase inhibition.

-

Tubulin Polymerization Inhibition: A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[18] These compounds displayed potent anti-proliferative activities against a panel of cancer cell lines, with the most potent compound exhibiting an IC50 value of 23 nM.[18] Mechanistic studies confirmed that these derivatives inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[18]

Antimicrobial and Antioxidant Properties

The biological activity of imidazo[1,2-a]pyrazines is not limited to cancer. Derivatives have also shown promising antimicrobial and antioxidant activities. Quantitative structure-activity relationship (QSAR) modeling has been employed to identify compounds with potent antibacterial properties, with Staphylococcus aureus pyruvate carboxylase identified as a potential molecular target.[19]

| Biological Activity | Target/Mechanism | Key Structural Features | Reference |

| Anticancer | Aurora Kinase Inhibition | Varied substitutions at C2, C3, and C8 positions | [5][7][17][20] |

| PI3K Inhibition | Specific pharmacophores targeting the PI3K active site | [6] | |

| Tubulin Polymerization Inhibition | Designed to bind to the colchicine binding site of tubulin | [18] | |

| Antimicrobial | Inhibition of bacterial enzymes (e.g., SaPC) | Specific substitutions leading to favorable interactions with the target | [19] |

| Antioxidant | Free radical scavenging | Amination at the C8 position appears to enhance activity |

Part 3: Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives are provided below.

General Protocol for the Groebke-Blackburn-Bienaymé Reaction

Objective: To synthesize a 3-aminoimidazo[1,2-a]pyrazine derivative via a one-pot, three-component reaction.

Materials:

-

2-Aminopyrazine (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Isocyanide (1.0 mmol)

-

Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%)

-

Anhydrous solvent (e.g., Methanol, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-aminopyrazine, the aldehyde, and the Lewis acid catalyst.

-

Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.

-

Add the isocyanide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials and the appearance of a new spot on the TLC plate. The structure of the final product is unequivocally confirmed by spectroscopic analysis, ensuring the formation of the desired imidazo[1,2-a]pyrazine core.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a synthesized imidazo[1,2-a]pyrazine derivative against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Synthesized imidazo[1,2-a]pyrazine derivative (test compound)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the results. The determination of a dose-dependent inhibition and a reproducible IC50 value confirms the inhibitory activity of the test compound.

Conclusion and Future Directions